REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:8]2[C:9]([C:12]3[CH:17]=[CH:16][C:15]([NH:18][C:19]([NH:21][C:22]4[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[CH:23]=4)=[O:20])=[CH:14][CH:13]=3)=[CH:10][S:11][C:7]=2[C:6]([C:29]2[CH:30]=[N:31][N:32]([CH2:34][CH2:35][OH:36])[CH:33]=2)=[CH:5][N:4]=1>O>[NH2:2][C:3]1[C:8]2[C:9]([C:12]3[CH:13]=[CH:14][C:15]([NH:18][C:19]([NH:21][C:22]4[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[CH:23]=4)=[O:20])=[CH:16][CH:17]=3)=[CH:10][S:11][C:7]=2[C:6]([C:29]2[CH:30]=[N:31][N:32]([CH2:34][CH2:35][OH:36])[CH:33]=2)=[CH:5][N:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There is further provided a process
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |